N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Overview
Description
The compound “N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and pyrazole rings, and the introduction of the sulfonamide group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings would likely contribute to the stability of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the furan and pyrazole rings could make the compound reactive towards electrophilic aromatic substitution reactions .Scientific Research Applications
Chemistry and Synthesis
A two-phase system for synthesizing furylmethane derivatives employs –SO3H functionalized ionic liquids, demonstrating a clean, high yield method. Furan acts both as a reactant and extraction solvent, significantly enhancing yield by suppressing polymer formation. This method outperforms traditional mineral acid routes, indicating potential applications in creating compounds related to N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, particularly in synthesizing furan derivatives with high efficiency and selectivity (Shinde & Rode, 2017).
Biological Activity and Molecular Structure
Structural studies of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and its analogs, elucidate the nature of intermolecular interactions. These studies, through X-ray powder diffraction and Hirshfeld surface analysis, reveal insights into the molecular geometry and potential biological activities of such compounds, suggesting implications for their use in medicinal chemistry and drug design (Dey et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-8-10-16(11-9-15)20-14-19(23-25(20)22(26)21-7-4-12-29-21)17-5-3-6-18(13-17)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSMFARLCHKPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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